molecular formula C17H18FN3O2 B6541972 6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058239-75-0

6-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6541972
CAS No.: 1058239-75-0
M. Wt: 315.34 g/mol
InChI Key: WRPPXBTZNLWHPD-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl moiety, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the fluorophenyl group, followed by the introduction of the piperidinyl moiety and the dihydropyrimidinone core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the dihydropyrimidinone core.

  • Substitution Reactions: Substitution reactions are used to introduce the piperidinyl group into the compound.

  • Oxidation and Reduction Reactions: These reactions are employed to adjust the oxidation state of various intermediates.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation Reactions: Oxidation reactions are used to introduce oxygen-containing functional groups into the compound.

  • Reduction Reactions: Reduction reactions are employed to reduce the oxidation state of intermediates.

  • Substitution Reactions: Substitution reactions are used to replace functional groups with other atoms or groups.

  • Condensation Reactions: These reactions are used to form the dihydropyrimidinone core by combining multiple precursors.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substituents: Various nucleophiles and electrophiles are used in substitution reactions.

  • Catalysts: Catalysts such as acids, bases, and transition metals are often employed to enhance reaction rates and selectivity.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are typically separated and purified to obtain the desired compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, including antiproliferative and antitumor effects. It may be used as a lead compound for the development of new drugs.

Medicine: In medicine, this compound is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, while the piperidinyl moiety contributes to its overall stability and bioactivity. The dihydropyrimidinone core is crucial for its biological activity, as it interacts with enzymes and other biomolecules.

Comparison with Similar Compounds

  • 6-(4-Fluorophenyl)pyridine-3-boronic acid pinacol ester

  • 6-[(4-Fluorophenyl)sulfamoyl]-N-(3-hydroxy-2-pyridinyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide

  • Phosphine, tris(4-fluorophenyl)-

Uniqueness: 6-(4-Fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for the creation of diverse derivatives, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)15-10-16(22)21(12-19-15)11-17(23)20-8-2-1-3-9-20/h4-7,10,12H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPXBTZNLWHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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